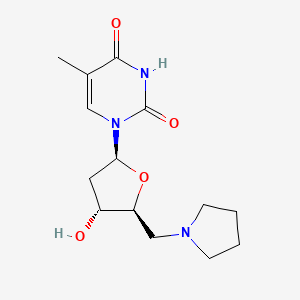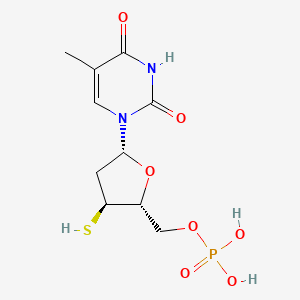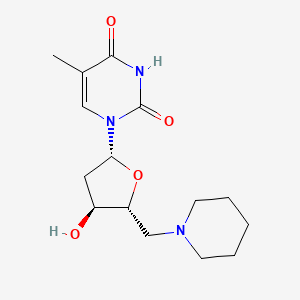![molecular formula C19H18O4 B10756187 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one](/img/structure/B10756187.png)
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with appropriate reagents to introduce the methoxy and phenylpropyl groups. The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium ascorbate and CuSO4-5H2O .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may produce compounds with increased hydrogen content.
Scientific Research Applications
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one can be compared with other similar compounds, such as:
- 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-14(12-7-5-4-6-8-12)17-18(20)15-10-9-13(22-2)11-16(15)23-19(17)21/h4-11,14,20H,3H2,1-2H3/t14-/m0/s1 |
InChI Key |
CCPGCKQLIHGSCJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one](/img/structure/B10756106.png)
![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)

![(2r,6s)-6-{[methyl(3,4,5-Trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-Hexahydroquinazoline-2,4-Diamine](/img/structure/B10756140.png)
![(2s,3s)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B10756146.png)
![[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B10756149.png)
![2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid](/img/structure/B10756157.png)
![1-[(4S)-4-amino-5-(1,3-benzothiazol-2-yl)-5-oxopentyl]guanidine](/img/structure/B10756171.png)
![3-[[(Methylamino)sulfonyl]amino]-2-oxo-6-phenyl-n-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxophenyl]-1(2h)-pyridine acetamide](/img/structure/B10756174.png)
![4-({(2R,5S)-2,5-Dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-YL}carbonyl)benzonitrile](/img/structure/B10756181.png)
![2,2,2-Trifluoro-1-{5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophen-2-Yl}ethane-1,1-Diol](/img/structure/B10756185.png)
![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)

